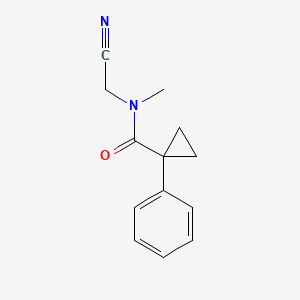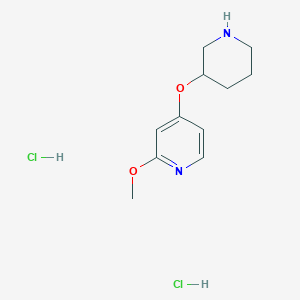![molecular formula C24H25F3N4O5 B2494715 N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351644-11-5](/img/structure/B2494715.png)
N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate involves complex chemical processes aimed at attaching various functional groups to achieve the desired molecular structure. For instance, compounds involving glycine transporter 1 (GlyT1) inhibition activity have been synthesized using multiparameter optimization strategies, highlighting the intricate design and optimization processes involved in the synthesis of such chemically complex molecules (Yamamoto et al., 2016).
Molecular Structure Analysis
The molecular structure of chemically related compounds has been determined through various analytical techniques, including crystallography and density functional theory (DFT) studies. These analyses provide insights into the molecular conformation, crystal packing, and the overall three-dimensional arrangement of atoms within the molecule, which are critical for understanding the compound's chemical behavior and interaction with biological targets (Qin et al., 2019).
Chemical Reactions and Properties
Compounds structurally related to this compound undergo various chemical reactions that modify their structure and functional groups. These reactions include ring closure reactions, Suzuki reactions, and hydrolysis, which are essential for the synthesis of the final compound and its derivatives. These processes illustrate the compound's reactive nature and its ability to form new chemical bonds under specific conditions (Vaid et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal form, are determined by their molecular structure and the distribution of functional groups. These properties are essential for predicting the compound's behavior in different environments, such as during the formulation of pharmaceuticals or in chemical reactions (Boddu et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and molecular framework. Studies involving related compounds have explored their interaction with biological receptors, showcasing the importance of structural features in determining the compound's biological activity and chemical reactivity (Shim et al., 2002).
Mecanismo De Acción
Target of action
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially affecting its interaction with targets .
Mode of action
The mode of action would depend on the specific biological target. Benzimidazoles can act as inhibitors for certain enzymes, while the trifluoromethyl group can enhance binding affinity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Benzimidazoles are involved in a wide range of biological processes .
Pharmacokinetics
The ADME properties would depend on various factors including the compound’s chemical structure and the biological system in which it’s used. The trifluoromethyl group can enhance metabolic stability, potentially affecting the compound’s pharmacokinetic profile .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O.C2H2O4/c1-15-6-2-3-7-17(15)27-21(30)28-12-10-16(11-13-28)14-29-19-9-5-4-8-18(19)26-20(29)22(23,24)25;3-1(4)2(5)6/h2-9,16H,10-14H2,1H3,(H,27,30);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQMPSVHFFOUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)
![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)
![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2494648.png)
![2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2494649.png)
![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)
![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)

